2,5-Bis(trimethylsilyl)thiazole
Overview
Description
2,5-Bis(trimethylsilyl)thiazole is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The trimethylsilyl groups attached to the thiazole ring can influence the physical and chemical properties of the molecule, making it a subject of interest in various chemical research areas, including corrosion inhibition, antiprotozoal activity, and materials science for electronic applications .
Synthesis Analysis
The synthesis of 2,5-bis(trimethylsilyl)thiazole derivatives can be complex, involving multiple steps and different chemical reactions. For instance, the synthesis of related compounds often involves coupling reactions such as the Stille coupling or palladium-facilitated coupling, as well as the use of lithium bis(trimethylsilyl)amide for the transformation of bis-nitriles into diamidines . These methods highlight the versatility and reactivity of thiazole derivatives when substituted with various functional groups.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can significantly affect their properties and applications. For example, the solid-state structure of a related compound, 4,7-bis((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazole, demonstrates a dimeric structure with short S···N contacts, which is a common motif in electron-poor macrocycles and is important for the design of electronic devices . This suggests that the molecular structure of 2,5-bis(trimethylsilyl)thiazole could also exhibit interesting structural features relevant to its reactivity and function.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, which can be influenced by the substituents on the thiazole ring. For instance, the addition of 2-(trimethylsilyl)thiazole to differentially protected α-amino aldehydes shows diastereoselectivity, which is crucial for the synthesis of amino sugars and sphingosines . This indicates that 2,5-bis(trimethylsilyl)thiazole could also engage in stereoselective reactions, potentially useful in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as 2,5-bis(trimethylsilyl)thiazole, are often studied in the context of their applications. For example, the corrosion inhibition properties of various 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in acidic solutions have been investigated, showing that these compounds can act as effective corrosion inhibitors . Additionally, the electronic properties of these molecules, obtained using quantum chemical approaches, have been correlated with their experimental efficiencies, providing insights into their behavior in different environments .
Scientific Research Applications
1. Biological and Pharmaceutical Applications
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
2. Synthesis of Thiazole Derivatives
A three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in aqueous medium gave substituted thiazole derivatives in good yield .
3. Antimicrobial, Antiprotozoal, and Antitumor Activity
Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds. Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
4. Synthesis of Amino Pentoses and Sphingosines
“2-(Trimethylsilyl)thiazole” may be used in the synthesis of amino pentoses and sphingosines . It may be employed as a formyl anion equivalent for the one-carbon homologation method of protected monosaccharides, useful in the synthesis of the rare hexoses .
5. Synthesis of 5-Triethylsilyl-2-bromothiazole
The first equivalent of LDA deprotonates 2-bromothiazole at the more acidic 5-position to produce 5-lithio-2-bromothiazole, which is trapped with TESCl to give 5-triethylsilyl-2-bromothiazole .
6. Industrial Applications
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
7. Synthesis of Compounds Containing Thiazole Moiety
The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily . Eco-friendly methods as microwave irradiation technique are commonly used for synthesis of thiazole derivatives .
Safety And Hazards
properties
IUPAC Name |
trimethyl-(2-trimethylsilyl-1,3-thiazol-5-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NSSi2/c1-12(2,3)8-7-10-9(11-8)13(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHDOWFVGMFXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(S1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NSSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508804 | |
Record name | 2,5-Bis(trimethylsilyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trimethylsilyl)thiazole | |
CAS RN |
79265-34-2 | |
Record name | 2,5-Bis(trimethylsilyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(trimethylsilyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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